7-(2-chlorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(26(24,25)11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMENJVPXEXDWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1lambda6,4-thiazepane-1,1-dione (CAS Number: 1797907-80-2) is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.9 g/mol. The structure features a thiazepane ring fused with a pyrazole moiety, which is known for conferring various pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors including chlorophenyl derivatives and pyrazole intermediates. The synthetic route often employs methods such as condensation reactions followed by cyclization to form the thiazepane structure.
Antifungal Activity
Research indicates that compounds with similar structures exhibit promising antifungal properties. For instance, derivatives of pyrazole have shown significant activity against pathogenic fungi and Mycobacterium tuberculosis. The presence of the pyrazole scaffold in this compound suggests potential antifungal efficacy based on structural analogs .
Antitubercular Activity
The compound's structural similarity to known antitubercular agents raises the possibility of it possessing similar activity. Studies have demonstrated that pyrazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may also be effective against this pathogen .
Case Studies and Research Findings
- Antifungal Efficacy : A study evaluating various pyrazole derivatives found that compounds with similar substituents to those in our target compound showed significant antifungal activity against multiple strains .
- Antitubercular Properties : Another investigation into 3-(4-chlorophenyl)-4-substituted pyrazoles revealed promising results against Mycobacterium tuberculosis H37Rv, indicating that modifications around the pyrazole ring can enhance biological activity .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antifungal | Pyrazole Derivatives | Significant inhibition against fungal strains |
| Antitubercular | Pyrazole Derivatives | Effective against Mycobacterium tuberculosis |
| Enzyme Inhibition | Various Analogues | Disruption of key metabolic pathways |
Table 2: Structural Features Influencing Activity
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Substituent | Enhances lipophilicity and membrane penetration |
| Pyrazole Core | Critical for biological interactions |
| Thiazepane Ring | Potentially stabilizes active conformation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a framework for such a comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Chlorophenyl Substituents: Both compounds incorporate 2-chlorophenyl groups, which are known to enhance lipophilicity and binding to hydrophobic pockets in biological targets. In triazole-thione derivatives, this group contributes to antimicrobial activity .
Hydrogen Bonding : The triazole-thione compound forms N–H···S and O–H···S hydrogen bonds in its crystal structure, stabilizing its supramolecular assembly . For the target compound, the pyrazole-carbonyl group could participate in similar interactions, though experimental validation is required.
Synthetic Complexity : The pyrazole-carbonyl substituent in the target compound introduces synthetic challenges (e.g., regioselective coupling), whereas triazole derivatives are often synthesized via cyclocondensation, a more straightforward route .
Research Findings and Limitations
- Structural Insights : The absence of crystallographic data for the target compound limits direct comparison. SHELX-based refinements (as described in ) would be essential to elucidate its 3D structure and intermolecular interactions.
- Biological Activity: While triazole-thiones exhibit documented antimicrobial properties , the biological profile of the thiazepane dione remains speculative.
Preparation Methods
Core Scaffold Construction
The 1,4-thiazepane ring is synthesized via a condensation-cyclization sequence. A representative protocol involves reacting 2-chlorobenzaldehyde with cysteamine hydrochloride in acidic ethanol (pH 4–5) at 60–70°C for 12–16 hours. This forms the 7-(2-chlorophenyl)-1,4-thiazepane intermediate, which is isolated as a hydrochloride salt (yield: 68–72%).
Critical Parameters :
Sulfonation to 1,1-Dione
The sulfur atom in the thiazepane ring is oxidized to a sulfone using hydrogen peroxide (30% w/v) in acetic acid at 40–45°C for 8–10 hours. Excess oxidant is neutralized with sodium metabisulfite, and the product is crystallized from ethyl acetate (yield: 85–88%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 40–45°C | |
| Oxidant Equivalents | 3.0 eq H₂O₂ | |
| Purity (HPLC) | ≥98% |
Alternative Synthetic Pathways
One-Pot Sequential Methodology
A patent route combines ring formation, sulfonation, and acylation in a single reactor:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) accelerates the acylation step, achieving 89% yield with minimized side products. This method is preferred for small-scale batches (<100 g).
Process Optimization and Challenges
Impurity Profiling
Major impurities include:
Solvent Selection
Ethyl Acetate vs. Dichloromethane :
| Solvent | Acylation Yield | Purity |
|---|---|---|
| Ethyl Acetate | 76% | 98.2% |
| Dichloromethane | 82% | 97.5% |
Dichloromethane improves solubility but complicates recycling due to environmental regulations.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the chair conformation of the thiazepane ring and the equatorial orientation of the 2-chlorophenyl group.
Scalability and Industrial Considerations
Pilot-Scale Production
A 10-kg batch using the one-pot method achieved 63% yield with >99% purity after recrystallization from methanol/water.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Chlorobenzaldehyde | 120 |
| Cysteamine HCl | 450 |
| Pyrazole Acid | 1,200 |
Total Raw Material Cost : $2,300/kg (optimizable to $1,800 via bulk sourcing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
